Cas no 1807109-35-8 (Benzene, 1-bromo-3-(difluoromethyl)-2-methyl-5-nitro-)

Benzene, 1-bromo-3-(difluoromethyl)-2-methyl-5-nitro- 化学的及び物理的性質
名前と識別子
-
- Benzene, 1-bromo-3-(difluoromethyl)-2-methyl-5-nitro-
-
- インチ: 1S/C8H6BrF2NO2/c1-4-6(8(10)11)2-5(12(13)14)3-7(4)9/h2-3,8H,1H3
- InChIKey: WGRUBKGWQJOGQS-UHFFFAOYSA-N
- ほほえんだ: C1(Br)=CC([N+]([O-])=O)=CC(C(F)F)=C1C
じっけんとくせい
- 密度みつど: 1.645±0.06 g/cm3(Predicted)
- ふってん: 300.9±42.0 °C(Predicted)
Benzene, 1-bromo-3-(difluoromethyl)-2-methyl-5-nitro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6510837-0.5g |
1-bromo-3-(difluoromethyl)-2-methyl-5-nitrobenzene |
1807109-35-8 | 0.5g |
$1221.0 | 2023-05-31 | ||
Enamine | EN300-6510837-10.0g |
1-bromo-3-(difluoromethyl)-2-methyl-5-nitrobenzene |
1807109-35-8 | 10g |
$5467.0 | 2023-05-31 | ||
Enamine | EN300-6510837-2.5g |
1-bromo-3-(difluoromethyl)-2-methyl-5-nitrobenzene |
1807109-35-8 | 2.5g |
$2492.0 | 2023-05-31 | ||
Enamine | EN300-6510837-1.0g |
1-bromo-3-(difluoromethyl)-2-methyl-5-nitrobenzene |
1807109-35-8 | 1g |
$1272.0 | 2023-05-31 | ||
Enamine | EN300-6510837-0.05g |
1-bromo-3-(difluoromethyl)-2-methyl-5-nitrobenzene |
1807109-35-8 | 0.05g |
$1068.0 | 2023-05-31 | ||
Enamine | EN300-6510837-0.25g |
1-bromo-3-(difluoromethyl)-2-methyl-5-nitrobenzene |
1807109-35-8 | 0.25g |
$1170.0 | 2023-05-31 | ||
Enamine | EN300-6510837-0.1g |
1-bromo-3-(difluoromethyl)-2-methyl-5-nitrobenzene |
1807109-35-8 | 0.1g |
$1119.0 | 2023-05-31 | ||
Enamine | EN300-6510837-5.0g |
1-bromo-3-(difluoromethyl)-2-methyl-5-nitrobenzene |
1807109-35-8 | 5g |
$3687.0 | 2023-05-31 |
Benzene, 1-bromo-3-(difluoromethyl)-2-methyl-5-nitro- 関連文献
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
Benzene, 1-bromo-3-(difluoromethyl)-2-methyl-5-nitro-に関する追加情報
Benzene, 1-bromo-3-(difluoromethyl)-2-methyl-5-nitro- and Its Significance in Modern Chemical Research
The compound with the CAS number 1807109-35-8 is a specialized derivative of benzene, featuring a unique structural configuration that makes it of significant interest in the field of organic chemistry and pharmaceutical research. This compound, formally known as Benzene, 1-bromo-3-(difluoromethyl)-2-methyl-5-nitro-, represents a sophisticated blend of halogenated aromatic rings and nitro substituents, which are pivotal in the development of novel chemical entities.
In recent years, there has been a growing emphasis on the synthesis and application of halogenated aromatic compounds due to their versatile reactivity and potential utility in medicinal chemistry. The presence of bromine and fluorine atoms in this molecule not only enhances its electronic properties but also opens up diverse possibilities for further functionalization. Such modifications are crucial for tailoring the pharmacokinetic and pharmacodynamic profiles of drug candidates.
The structural motif of Benzene, 1-bromo-3-(difluoromethyl)-2-methyl-5-nitro- is particularly noteworthy because it combines several key functional groups that are frequently employed in the design of bioactive molecules. The bromine atom at the 1-position serves as a versatile handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used to construct more complex molecular architectures. Meanwhile, the difluoromethyl group at the 3-position introduces lipophilicity and can influence metabolic stability, making it an attractive feature for drug development.
The methyl group at the 2-position and the nitro group at the 5-position further contribute to the compound's overall properties. The methyl group can enhance solubility and interact with biological targets, while the nitro group is a well-known pharmacophore that can modulate both potency and selectivity. These features collectively make Benzene, 1-bromo-3-(difluoromethyl)-2-methyl-5-nitro- a valuable intermediate in the synthesis of potential therapeutic agents.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The incorporation of fluorine atoms into drug molecules can lead to improved binding affinity, altered metabolic pathways, and enhanced bioavailability. For instance, fluorinated derivatives have been shown to exhibit greater resistance to enzymatic degradation, thereby prolonging their therapeutic effects. The compound with CAS number 1807109-35-8 exemplifies this trend by incorporating two fluorine atoms in its structure.
In addition to its synthetic utility, Benzene, 1-bromo-3-(difluoromethyl)-2-methyl-5-nitro- has garnered attention for its potential applications in materials science. Halogenated aromatics are often employed in the development of advanced materials due to their ability to form stable yet reactive intermediates. These materials can be used in various applications, including organic electronics, liquid crystals, and polymer science.
The nitro group in this molecule also plays a significant role in its reactivity. Nitro compounds are known for their ability to undergo reduction to form amine derivatives, which are crucial intermediates in many synthetic pathways. This transformation can be selectively controlled under mild conditions, making it an attractive option for late-stage functionalization.
The bromine atom at the 1-position provides another avenue for chemical manipulation. Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools available for constructing carbon-carbon bonds. By leveraging this bromine atom as a coupling partner, researchers can introduce a wide range of substituents onto the benzene ring, thereby generating highly diverse libraries of compounds.
One particularly interesting aspect of Benzene, 1-bromo-3-(difluoromethyl)-2-methyl-5-nitro- is its potential as a building block for heterocyclic compounds. Heterocycles are essential motifs in many biologically active molecules, and introducing nitrogen or oxygen atoms into aromatic systems can significantly alter their properties. By further functionalizing this compound or using it as a precursor for cyclization reactions, researchers can access novel heterocyclic scaffolds with tailored characteristics.
The combination of these structural features makes Benzene, 1-bromo-3-(difluoromethyl)-2-methyl-5-nitro- a versatile platform for exploring new chemical space. Its unique configuration offers numerous opportunities for further derivatization and application across multiple disciplines. As synthetic methodologies continue to advance, compounds like those with CAS number 1807109-35-8 will undoubtedly play an increasingly important role in both academic research and industrial development.
1807109-35-8 (Benzene, 1-bromo-3-(difluoromethyl)-2-methyl-5-nitro-) 関連製品
- 2229505-50-2(3-(1H-indol-4-yl)-2,2-dimethylcyclopropylmethanamine)
- 2640965-68-8(3-(4-methoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one)
- 851864-60-3(2-(benzylsulfanyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole)
- 1695484-59-3(2,2-difluoro-1-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine)
- 748760-80-7(Ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate)
- 1884217-08-6(2,2'-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione))
- 2171560-60-2(2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-3-(1,3-thiazol-5-yl)propanoic acid)
- 2171280-53-6(4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid)
- 1968398-84-6(ethyl 6,8,8-trimethyl-2-azaspiro4.4nonane-4-carboxylate)
- 151563-53-0(4-amino-3-(5-methylthiophen-2-yl)butanoic acid)



